molecular formula C6H9ClN4O B1295558 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 6623-88-7

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol

Cat. No. B1295558
CAS RN: 6623-88-7
M. Wt: 188.61 g/mol
InChI Key: JIDCYBTZDUDFQR-UHFFFAOYSA-N
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Description

The compound "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antitumor properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological systems, which can be extrapolated to understand the potential behavior and applications of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol".

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal" describes a synthesis route starting from substituted acetophenones. This process involves the reaction of ketene dithioacetal with 2-aminoethanol to yield substituted 2-methyleneoxazolidines, which are then used to synthesize pyrimidine derivatives. Although the specific synthesis of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. In the paper "Solution structure of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol intercalated in the DNA duplex d(CGATCG)2" , NMR spectroscopy and molecular dynamic simulations were used to resolve the structure of a complex formed between DNA and a pyrimidine derivative. The drug molecule intercalates between DNA bases, with interactions such as hydrogen bonding enhancing the drug/DNA affinity. This suggests that the molecular structure of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" could also allow for intercalation with DNA, potentially leading to antitumor effects.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often facilitated by their functional groups. The study "An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity" demonstrates a catalyst-free multicomponent synthesis in an aqueous ethanol medium. This indicates that pyrimidine derivatives can be synthesized under mild conditions without the need for metal catalysts, which is beneficial for green chemistry. The presence of amino groups in "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" suggests that it may also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol", they do mention properties of related compounds. For example, the antioxidant activity of synthesized pyrimidine derivatives was evaluated in , indicating that these compounds can act as free radical scavengers. The molecular docking studies in suggest that pyrimidine derivatives can fit into the active sites of proteins, which is relevant for drug design. These insights imply that "2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol" may also exhibit similar properties, such as antioxidant activity and the ability to interact with biological targets.

Scientific Research Applications

Antiviral Activity

  • Carbocyclic Analogues of 7-Deazaguanosine : A study by Legraverend et al. (1985) synthesized compounds related to 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol, demonstrating selective inhibitory activities against the multiplication of Herpes Simplex Virus (HSV) 1 and 2 in cell culture. This research suggests potential applications in developing antiviral therapies (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Inhibitors of Fatty Acid Amide Hydrolase

  • Competitive Inhibitors of FAAH : Keith et al. (2014) discovered that certain derivatives, similar in structure to the compound , act as competitive inhibitors of fatty acid amide hydrolase (FAAH). These findings have implications for pain management and other therapeutic areas (Keith et al., 2014).

Synthesis and Anticancer Evaluation

  • Combinatorial Synthesis of Pyrimidine Derivatives : A study by Patravale et al. (2014) focused on the synthesis of pyrimidine derivatives and their evaluation against various cancer cell lines. This research highlights the potential role of such compounds in anticancer drug development (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).

Antimicrobial Activity

  • Anti-Bacterial Activity : Deshmukh et al. (2009) developed a synthesis method for pyrimidine derivatives, which exhibited excellent anti-bacterial activity against both gram-positive and gram-negative bacteria. This suggests a potential application in the development of new antibacterial agents (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

properties

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c7-5-4(8)6(9-1-2-12)11-3-10-5/h3,12H,1-2,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCYBTZDUDFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216426
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol

CAS RN

6623-88-7
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55459
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((5-AMINO-6-CHLORO-4-PYRIMIDINYL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB1OD34MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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